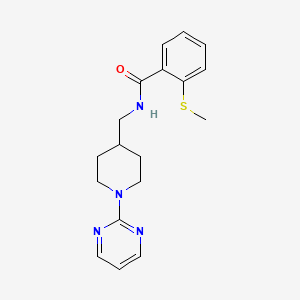![molecular formula C18H14ClN5O B2575089 6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893938-72-2](/img/structure/B2575089.png)
6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one” belongs to a class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in various fields such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring fused to a pyrimidine ring, with phenyl rings substituted at specific positions. The presence of the chlorophenyl and methylphenyl groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl and methylphenyl groups could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of triazolopyrimidine derivatives, including compounds structurally related to "6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one," has been extensively studied. These compounds are synthesized through various chemical reactions involving heteroaromatization with 4-hydroxycoumarin, leading to novel pyrimidines and triazine derivatives with significant antimicrobial activity (El-Agrody et al., 2001). Another approach includes microwave-assisted multicomponent synthesis, which has been found efficient for producing triazolopyrimidine derivatives with potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Potential Biological Activities
The structural motif of triazolopyrimidines has been associated with various biological activities. For example, some derivatives have shown promising results as antiasthma agents by acting as mediator release inhibitors (Medwid et al., 1990). Additionally, certain triazolopyrimidine compounds have been identified with antibacterial properties against Gram-positive and Gram-negative bacterial strains, showcasing their potential in antimicrobial therapy (Lahmidi et al., 2019).
Structural and Molecular Analysis
The study of triazolopyrimidine derivatives extends to their structural characterization and analysis. X-ray diffraction (XRD) and various spectroscopic techniques have been utilized to confirm the molecular structures and study the intermolecular interactions of these compounds. Such analyses contribute to the understanding of their chemical behavior and potential reactivity (Repich et al., 2017). Moreover, the design and synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies using dihydropyrimidine derivatives demonstrate the versatility of triazolopyrimidines in constructing complex molecular architectures (Fonari et al., 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Nevertheless, triazole compounds are known for their versatile biological activities, indicating a wide range of interactions with their targets .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-3-2-4-15(9-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMEAWIAFRDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
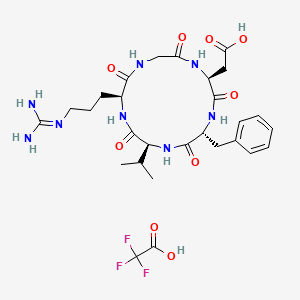
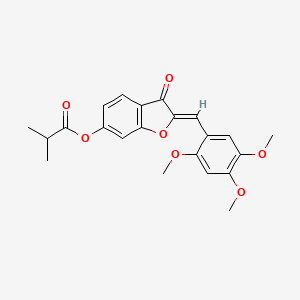

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)
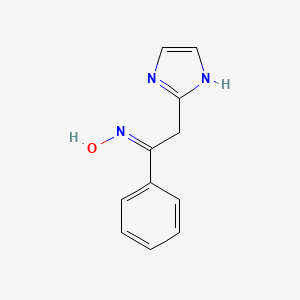
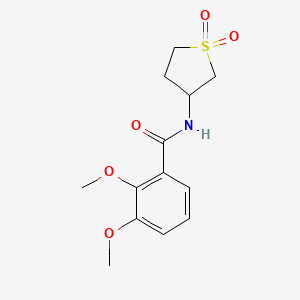

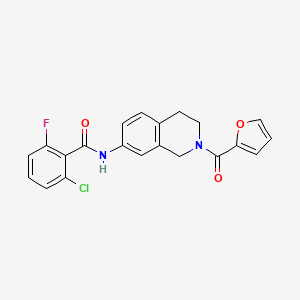
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)
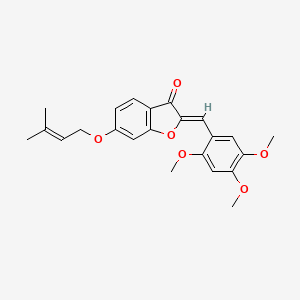
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
